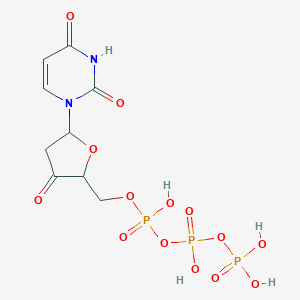

3'-Keto-2'-deoxyuridine 5'-triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a synthetic compound that is not naturally occurring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps. The key steps include the formation of the oxolan ring and the attachment of the dioxopyrimidinyl group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reactions .

Industrial Production Methods

the synthesis generally follows similar steps as the laboratory methods, with adjustments for scale and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups .

Applications De Recherche Scientifique

Nucleic Acid Synthesis

K-dUTP serves as a substrate for DNA polymerases, enabling the incorporation of modified nucleotides into oligonucleotides and DNA strands. This incorporation is critical for:

- Studying DNA Repair Mechanisms : K-dUTP can be used to investigate the fidelity of DNA polymerases during replication and repair processes. Its incorporation into DNA allows researchers to study how cells recognize and repair misincorporated bases, providing insights into mutagenesis and cancer biology.

- Synthesis of Modified Oligonucleotides : K-dUTP can be used in solid-phase synthesis to create oligonucleotides with specific modifications that enhance their stability and binding affinity. Such modifications are useful in developing antisense oligonucleotides and siRNA for therapeutic applications .

Therapeutic Applications

The unique properties of K-dUTP make it a valuable tool in therapeutic contexts:

- Antiviral Agents : K-dUTP can be incorporated into viral genomes during replication, potentially leading to the production of defective viral particles. This application is particularly relevant in the context of antiviral drug development, where K-dUTP may serve as a lead compound for designing inhibitors against viral polymerases .

- Cancer Therapy : Due to its ability to interfere with normal nucleotide metabolism, K-dUTP has been explored as a potential chemotherapeutic agent. By misincorporating into DNA, it can induce cytotoxicity in rapidly dividing cancer cells, making it a candidate for targeted cancer therapies .

Research Applications

K-dUTP is widely used in various research applications:

- Labeling and Detection : K-dUTP can be labeled with fluorescent or radioactive tags for use in tracking nucleic acids during experiments. This application is crucial in techniques such as quantitative PCR (qPCR) and in situ hybridization, where precise detection of nucleic acids is required .

- Studying RNA Functions : The incorporation of K-dUTP into RNA transcripts allows researchers to study the effects of modified nucleotides on RNA stability, translation efficiency, and interactions with proteins. This application is particularly important in understanding the roles of modified nucleotides in gene expression regulation .

Data Table: Comparison of Nucleotide Triphosphates

| Nucleotide | Structure | Key Applications | Remarks |

|---|---|---|---|

| dATP | Adenosine 5'-triphosphate | DNA synthesis, energy metabolism | Standard nucleotide |

| dCTP | Cytidine 5'-triphosphate | DNA synthesis | Standard nucleotide |

| dGTP | Guanosine 5'-triphosphate | DNA synthesis | Standard nucleotide |

| dTTP | Thymidine 5'-triphosphate | DNA synthesis | Standard nucleotide |

| K-dUTP | 3'-Keto-2'-deoxyuridine 5'-triphosphate | Modified oligonucleotide synthesis, antiviral research | Enhances stability and binding |

Case Studies

- Enzymatic Synthesis of Base-Modified Nucleic Acids : A study demonstrated the successful incorporation of K-dUTP into DNA using various polymerases, highlighting its utility in synthesizing modified nucleic acids for therapeutic purposes. The findings suggest that K-dUTP can enhance the stability and efficacy of therapeutic oligonucleotides .

- Antiviral Activity Assessment : Research has shown that incorporating K-dUTP into viral genomes significantly reduces viral replication rates, indicating its potential as an antiviral agent. This study underscores the importance of modified nucleotides in developing new antiviral therapies .

- Impact on RNA Stability : A recent investigation revealed that RNA transcripts containing K-dUTP exhibit increased resistance to degradation by RNases, suggesting its applicability in enhancing the stability of therapeutic RNA molecules .

Mécanisme D'action

The mechanism of action of [[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets. It can inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uridine 5’-triphosphate: Similar in structure but with different functional groups.

Thymidine 5’-triphosphate: Another nucleotide analog with distinct properties.

Diquafosol: A compound with similar phosphate groups but different biological activities.

Uniqueness

[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research applications .

Propriétés

Numéro CAS |

117098-38-1 |

|---|---|

Formule moléculaire |

C9H13N2O14P3 |

Poids moléculaire |

466.13 g/mol |

Nom IUPAC |

[[5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H13N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,6,8H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17) |

Clé InChI |

BRVUPLSOIDPVFS-UHFFFAOYSA-N |

SMILES |

C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |

SMILES canonique |

C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |

Synonymes |

3'-keto-2'-deoxyuridine 5'-triphosphate 3-KDUTP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.